molecular formula C13H17ClO3 B14543247 5-Chloro-2-(hexyloxy)benzoic acid CAS No. 62176-18-5

5-Chloro-2-(hexyloxy)benzoic acid

Cat. No.: B14543247
CAS No.: 62176-18-5
M. Wt: 256.72 g/mol
InChI Key: YVSSXWNWVRFDON-UHFFFAOYSA-N
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Description

5-Chloro-2-(hexyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the 5th position and a hexyloxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hexyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorosalicylic acid.

    Etherification: The hydroxyl group at the 2nd position is etherified using hexyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete etherification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(hexyloxy)benzoic acid can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-2-(hexyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted benzoic acids on cellular processes. It is also investigated for its potential antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. It is also studied for its role in drug delivery systems due to its ability to interact with biological membranes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. It is also utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hexyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Disrupt Membranes: The hexyloxy group allows the compound to interact with and disrupt biological membranes, leading to antimicrobial effects.

    Modulate Receptors: It can modulate specific receptors on the cell surface, influencing cellular signaling pathways.

Comparison with Similar Compounds

    5-Chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    5-Chloro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.

    5-Chloro-2-propoxybenzoic acid: Similar structure but with a propoxy group instead of a hexyloxy group.

Uniqueness: The uniqueness of 5-Chloro-2-(hexyloxy)benzoic acid lies in its hexyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and potentially increasing its biological activity.

Properties

CAS No.

62176-18-5

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

5-chloro-2-hexoxybenzoic acid

InChI

InChI=1S/C13H17ClO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16)

InChI Key

YVSSXWNWVRFDON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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